METHYL 4-{[(4Z)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE
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Overview
Description
Methyl 4-{[(4Z)-2-(3-fluorophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is a complex organic compound that features a fluorophenyl group, an oxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4Z)-2-(3-fluorophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an amide and an aldehyde under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Formation of Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the oxazole ring, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The fluorophenyl group is known to enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the oxazole ring is particularly significant as it is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functionalizability.
Mechanism of Action
The mechanism of action of methyl 4-{[(4Z)-2-(3-fluorophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler compound with a similar benzoate ester structure but lacking the oxazole ring.
Methyl 3-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with the fluorine atom in a different position.
Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-{[(4Z)-2-(3-fluorophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is unique due to the presence of the oxazole ring, which imparts additional reactivity and potential biological activity compared to simpler benzoate esters. The combination of the fluorophenyl group and the oxazole ring makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO4/c1-23-17(21)12-7-5-11(6-8-12)9-15-18(22)24-16(20-15)13-3-2-4-14(19)10-13/h2-10H,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOOHZITBHIEGJ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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